Ki for Wild-Type P. falciparum DHFR: CAS 13351-02-5 vs. Cycloguanil
The target compound (CHEMBL7130) exhibits a Ki of 3.70 nM for wild-type P. falciparum bifunctional DHFR-TS, as curated from ChEMBL/BindingDB [1]. This value positions it in the same potency range as cycloguanil, whose published Kis for P. falciparum DHFR are reported as approximately 0.3 nM and 1.5 nM across independent studies . The approximately 2.5–12-fold difference in favor of cycloguanil for the wild-type enzyme illustrates that the meta-chlorophenyl substitution confers only a modest decrease in intrinsic affinity relative to the para-chlorophenyl standard, establishing a quantitative benchmark for programs assessing positional isomer selectivity.
| Evidence Dimension | Inhibitor binding affinity (Ki) for wild-type P. falciparum dihydrofolate reductase-thymidylate synthase (DHFR-TS) |
|---|---|
| Target Compound Data | Ki = 3.70 nM |
| Comparator Or Baseline | Cycloguanil (CHEMBL747): Ki = 0.3–1.5 nM (range across independent studies) |
| Quantified Difference | Cycloguanil has 2.5× to 12.3× lower Ki (higher affinity) than CAS 13351-02-5 |
| Conditions | In vitro enzyme inhibition assay using recombinant wild-type P. falciparum DHFR-TS; data curated from ChEMBL/BindingDB and published vendor literature |
Why This Matters
Quantifies the wild-type potency deficit relative to the clinical reference standard, enabling researchers to determine whether the meta-chloro isomer's distinct mutant-resistance profile (see Evidence Item 2) justifies the approximately 2–12-fold sacrifice in wild-type affinity.
- [1] BindingDB, BDBM50090054 entry. Ki = 3.70 nM for wild-type P. falciparum DHFR-TS. CHEMBL7130. View Source
